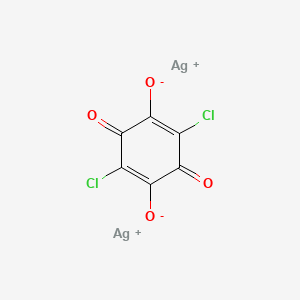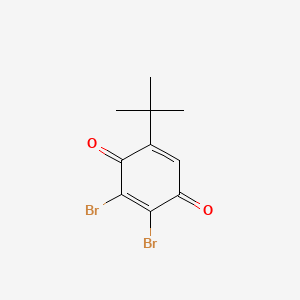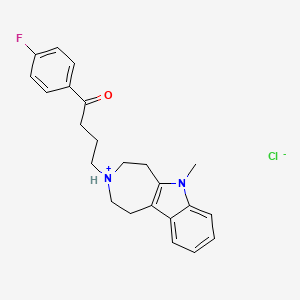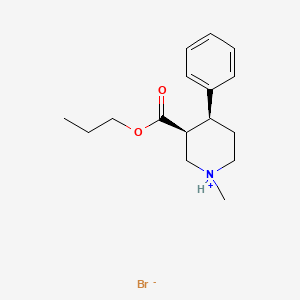
(+-)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the methyl and phenyl groups, along with the propyl ester and hydrobromide salt, contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide typically involves several steps, starting from nipecotic acid. The process includes:
Esterification: Nipecotic acid is esterified with propanol in the presence of a strong acid catalyst to form the propyl ester.
Methylation: The ester is then methylated using a methylating agent such as methyl iodide.
Phenylation: The methylated ester undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenyl group.
Salt Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the esterification and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation and salt formation.
Chemical Reactions Analysis
Types of Reactions
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 1-Methyl-4-phenylnipecotic acid.
Oxidation: 1-Carboxy-4-phenylnipecotic acid.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential role in modulating GABAergic activity due to its structural similarity to nipecotic acid.
Medicine: Explored for its potential therapeutic effects in neurological disorders, particularly those involving GABAergic dysfunction.
Mechanism of Action
The mechanism of action of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is primarily related to its interaction with the GABAergic system. The compound inhibits the reuptake of GABA by binding to GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft. This leads to enhanced GABAergic neurotransmission, which can have various effects on neuronal excitability and inhibition.
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibitory properties.
Tiagabine: A GABA reuptake inhibitor used in the treatment of epilepsy.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA reuptake inhibitors. The presence of the propyl ester and hydrobromide salt may influence its solubility, stability, and bioavailability, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
57153-01-2 |
|---|---|
Molecular Formula |
C16H24BrNO2 |
Molecular Weight |
342.27 g/mol |
IUPAC Name |
propyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C16H23NO2.BrH/c1-3-11-19-16(18)15-12-17(2)10-9-14(15)13-7-5-4-6-8-13;/h4-8,14-15H,3,9-12H2,1-2H3;1H/t14-,15-;/m1./s1 |
InChI Key |
XIPOFIKFJDIYEZ-CTHHTMFSSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
Canonical SMILES |
CCCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


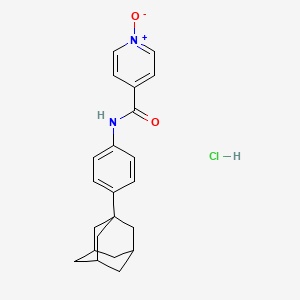
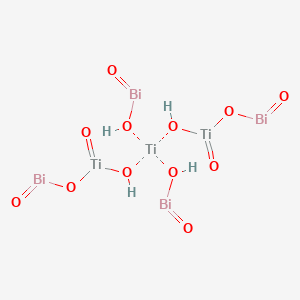
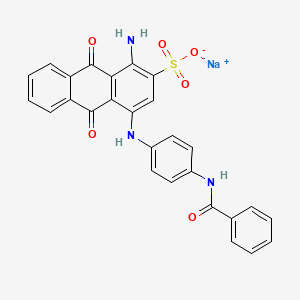
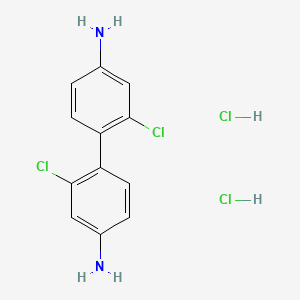
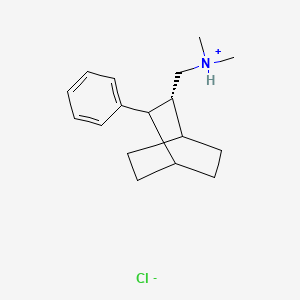

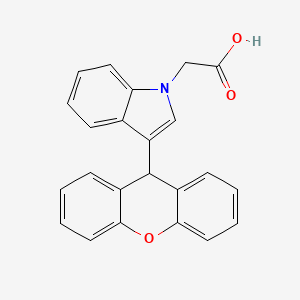
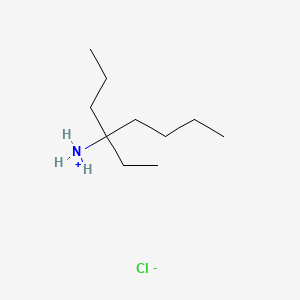
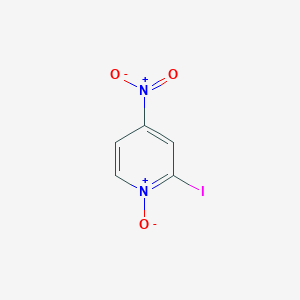

![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
